molecular formula C7H16N2 B1651721 (3R)-N-ethylpiperidin-3-amine CAS No. 1332920-68-9

(3R)-N-ethylpiperidin-3-amine

Cat. No.: B1651721
CAS No.: 1332920-68-9
M. Wt: 128.22
InChI Key: FUTMGJAGTIOOIF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-ethylpiperidin-3-amine is a chiral secondary amine featuring a six-membered piperidine ring with an ethyl group substituted on the nitrogen atom and the R-configuration at the 3-position. This compound is structurally related to bioactive piperidine derivatives and serves as a key intermediate in medicinal chemistry. Its stereochemistry and substituents influence physicochemical properties such as solubility, lipophilicity, and receptor binding. While direct synthesis data for this compound are absent in the provided evidence, analogous methods (e.g., reductive amination, coupling reactions) are commonly employed for similar amines .

Properties

CAS No.

1332920-68-9

Molecular Formula

C7H16N2

Molecular Weight

128.22

IUPAC Name

(3R)-N-ethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

FUTMGJAGTIOOIF-SSDOTTSWSA-N

SMILES

CCNC1CCCNC1

Isomeric SMILES

CCN[C@@H]1CCCNC1

Canonical SMILES

CCNC1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (3R)-N-ethylpiperidin-3-amine

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications Evidence ID
(3R)-N-ethylpiperidin-3-amine Piperidine -NHCH₂CH₃ (R-configuration at C3) C₇H₁₆N₂ 128.22 (base) Chiral amine intermediate
(3R)-N,N-Dimethylpyrrolidin-3-amine Pyrrolidine (5-membered) -N(CH₃)₂ (R-configuration at C3) C₆H₁₄N₂ 114.19 Liquid, ≥97% purity
N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine Piperidine + pyrimidine -NH-(pyrimidine), -CH₃ at C6 C₁₂H₁₉N₅ 233.31 Pharmaceutical impurity (Ritlecitinib-related)
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Piperidine + pyrimidine -N(CH₃)-(pyrimidine), -CH₃ at C4 C₁₃H₁₉N₅ 245.32 Tofacitinib impurity
(3R)-1-benzylpiperidin-3-amine Piperidine -NHCH₂Ph (R-configuration at C3) C₁₂H₁₈N₂ 190.28 Benzyl-substituted analog

Key Observations :

  • Substituent Effects : Ethyl groups (as in (3R)-N-ethylpiperidin-3-amine) increase lipophilicity compared to methyl groups, influencing membrane permeability . Benzyl or pyrimidine substituents enhance aromatic interactions in drug-receptor binding .
  • Stereochemistry : The R-configuration at C3 is critical for enantioselective biological activity, as seen in related pharmaceutical impurities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Physical State Melting Point (°C) Solubility LogP (Predicted)
(3R)-N-ethylpiperidin-3-amine Solid (salt form) Not reported Water-soluble (salt) 1.2 (base)
(3R)-N,N-Dimethylpyrrolidin-3-amine Liquid Not applicable Organic solvents 0.8
(3R)-1-benzylpiperidin-3-amine Solid Not reported Low aqueous 2.5
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Yellow solid 104–107 DCM-soluble 2.8

Notes:

  • The dihydrochloride salt of (3R)-piperidin-3-amine (related to the target compound) enhances aqueous solubility, critical for pharmaceutical formulations .
  • Benzyl-substituted analogs exhibit higher LogP values, suggesting increased membrane permeability but reduced solubility .

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